molecular formula C38H44N2O8 B1261056 2,2'-Disinomenine

2,2'-Disinomenine

Cat. No.: B1261056
M. Wt: 656.8 g/mol
InChI Key: HPPAEVBARLOWJB-QULPKBGFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-Disinomenine is a dimeric morphinan alkaloid with the molecular formula C₃₈H₄₄N₂O₈ and a molecular weight of 656.80 g/mol . Its IUPAC name reflects a complex tetracyclic structure with hydroxyl, methoxy, and ketone functional groups. This compound is derived from Sinomenium acutum, a plant used in traditional medicine for rheumatoid arthritis (RA) treatment . Key properties include a topological polar surface area (TPSA) of 118.00 Ų, moderate lipophilicity (XLogP: 4.00), and hydrogen-bonding capacity (10 acceptors, 2 donors) .

Properties

Molecular Formula

C38H44N2O8

Molecular Weight

656.8 g/mol

IUPAC Name

(1R,9S,10S)-3-hydroxy-5-[(1R,9S,10S)-3-hydroxy-4,12-dimethoxy-17-methyl-13-oxo-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,11-tetraen-5-yl]-4,12-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,11-tetraen-13-one

InChI

InChI=1S/C38H44N2O8/c1-39-9-7-37-17-27(41)29(45-3)15-23(37)25(39)13-19-11-21(35(47-5)33(43)31(19)37)22-12-20-14-26-24-16-30(46-4)28(42)18-38(24,8-10-40(26)2)32(20)34(44)36(22)48-6/h11-12,15-16,23-26,43-44H,7-10,13-14,17-18H2,1-6H3/t23-,24-,25+,26+,37-,38-/m1/s1

InChI Key

HPPAEVBARLOWJB-QULPKBGFSA-N

Isomeric SMILES

CN1CC[C@@]23CC(=O)C(=C[C@@H]2[C@@H]1CC4=CC(=C(C(=C34)O)OC)C5=C(C(=C6C(=C5)C[C@H]7[C@@H]8[C@@]6(CCN7C)CC(=O)C(=C8)OC)O)OC)OC

Canonical SMILES

CN1CCC23CC(=O)C(=CC2C1CC4=CC(=C(C(=C34)O)OC)C5=C(C(=C6C(=C5)CC7C8C6(CCN7C)CC(=O)C(=C8)OC)O)OC)OC

Synonyms

2,2'-disinomenine

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues of Sinomenine

Sinomenine (C₁₉H₂₃NO₄; MW: 329.39 g/mol) is the monomeric precursor of 2,2'-Disinomenine and the primary bioactive alkaloid in Caulis Sinomenii. Below is a comparative analysis with its derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Pharmacological Targets ADMET Highlights
2,2'-Disinomenine C₃₈H₄₄N₂O₈ 656.80 Dimeric structure with two sinomenine units linked at C2 positions NF-κB, CB2 receptor, D2 receptor, HIF-1α, proteasome components Moderate oral bioavailability; potential CYP inhibition; low acute toxicity
Sinomenine C₁₉H₂₃NO₄ 329.39 Monomeric morphinan with hydroxyl and methoxy groups NF-κB, CB2 receptor, inflammatory cytokines Approved for RA treatment; moderate hepatotoxicity risk
N-Methyl Sinomenine C₂₀H₂₅NO₄ 344.42 Sinomenine with N-methylation Similar to sinomenine but with altered pharmacokinetics Enhanced metabolic stability compared to sinomenine
N-Demethyl Sinomenine C₁₈H₂₁NO₄ 316.37 Sinomenine lacking N-methyl group Reduced receptor binding affinity Higher polarity; lower LogP (3.12)
Dihydrosinomenine C₁₉H₂₅NO₄ 331.41 Hydrogenated analog of sinomenine Anti-inflammatory activity via NF-κB inhibition Improved solubility; lower cytotoxicity

Key Differences in Fragmentation and Stability

Mass spectrometry studies reveal that 2,2'-Disinomenine (m/z 657.3134) exhibits a fragmentation pattern distinct from monomeric analogs. For example:

  • 2,2'-Disinomenine: Dominant loss of C₃H₇N (m/z 600.2596, 100% abundance) .
  • Sinomenine: Lower abundance of the same fragment (22%) .
  • Dihydrosinomenine: Shows reduced product ion abundance (~10%) for key fragments, indicating structural stabilization via hydrogenation .

Pharmacological and Therapeutic Comparison

  • Anti-inflammatory Activity: Both sinomenine and 2,2'-Disinomenine inhibit NF-κB, but the dimer exhibits broader target engagement (e.g., HIF-1α, proteasome components) .
  • RA Treatment Efficacy: Sinomenine is clinically approved, while 2,2'-Disinomenine’s larger size may limit bioavailability despite higher potency in vitro .
  • Toxicity: Sinomenine has documented hepatotoxicity risks, whereas 2,2'-Disinomenine shows lower acute oral toxicity in preclinical models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2'-Disinomenine
Reactant of Route 2
2,2'-Disinomenine

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